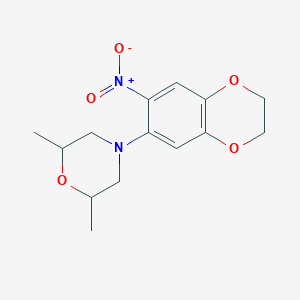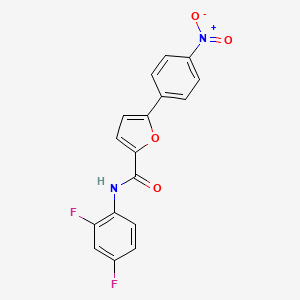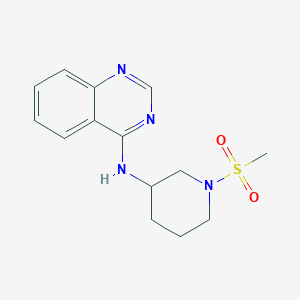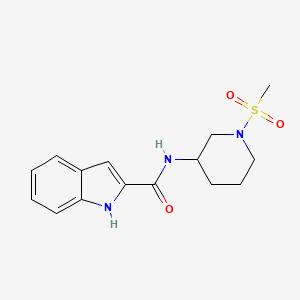![molecular formula C11H13F2NO3S B7533163 N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B7533163.png)
N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide, also known as DMS-10, is a small molecule drug that has been developed for the treatment of cancer. It belongs to the class of compounds known as sulfonamides, which have been used as therapeutic agents for decades. DMS-10 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
The mechanism of action of N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide is not fully understood, but it is believed to involve multiple targets in cancer cells. One proposed target is the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer and is involved in tumor growth and survival. This compound has been shown to inhibit CAIX activity, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation and to reduce the production of reactive oxygen species (ROS), which can damage cells and contribute to disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide for lab experiments is its potency and specificity. This compound has been shown to have potent anti-tumor activity in preclinical models, and its mechanism of action is believed to be specific to cancer cells. However, one limitation of this compound is its complexity and the difficulty of synthesizing it. This may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide. One area of interest is the development of new synthetic methods for this compound that are more efficient and scalable. Another area of interest is the evaluation of this compound in clinical trials for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify other potential targets for this compound. Finally, there is potential for this compound to be used in combination with other drugs or therapies to enhance its anti-tumor effects.
Synthesemethoden
The synthesis of N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide involves several steps, starting with the reaction of 4-(difluoromethylsulfonyl)aniline with 2-methylpropanoic acid. This is followed by a series of reactions, including esterification, amidation, and deprotection, to yield the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide has been studied extensively in preclinical models of cancer, including cell lines and animal models. These studies have demonstrated that this compound has potent anti-tumor activity, inhibiting the growth and proliferation of cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.
Eigenschaften
IUPAC Name |
N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3S/c1-7(2)10(15)14-8-3-5-9(6-4-8)18(16,17)11(12)13/h3-7,11H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLUTNOMYZZUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-cyano-N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7533085.png)


![[2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate](/img/structure/B7533103.png)
![N-[3-[[(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533106.png)
![N-[3-[[(3,7-dimethyl-2,6-dioxopurin-8-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533113.png)
![N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide](/img/structure/B7533119.png)
![2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533134.png)




![4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7533160.png)
![N-(1-methylsulfonylpiperidin-3-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7533171.png)
